5,6,7,8-Tetrahydroisoquinolin-1-amine
Overview
Description
5,6,7,8-Tetrahydroisoquinolin-1-amine is an organic compound with the molecular formula C₉H₁₂N₂. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various bioactive compounds and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroisoquinolin-1-amine can be achieved through several methods. One common approach involves the reduction of isoquinoline derivatives. For instance, the reduction of 5,6,7,8-tetrahydroisoquinoline using sodium amide in dimethylformamide (DMF) at elevated temperatures (around 170°C) for 16 hours, followed by neutralization with aqueous sodium hydroxide, yields this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar reduction processes on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroisoquinolin-1-amine undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: It can participate in substitution reactions, particularly at the amine group, to form N-alkylated or N-acylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Sodium amide in DMF.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding nitrones.
Reduction: More saturated amine derivatives.
Substitution: N-alkylated or N-acylated tetrahydroisoquinolines.
Scientific Research Applications
5,6,7,8-Tetrahydroisoquinolin-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for bioactive molecules.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound act as inhibitors of enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2). These interactions can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar structural features but differing in the position of the amine group.
6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline: Another derivative with a thieno ring fused to the isoquinoline structure.
Uniqueness
5,6,7,8-Tetrahydroisoquinolin-1-amine is unique due to its specific amine substitution, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit key enzymes involved in cell cycle regulation and its potential as a precursor for various bioactive compounds highlight its importance in medicinal chemistry .
Properties
IUPAC Name |
5,6,7,8-tetrahydroisoquinolin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRNCZBYTWGXGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579027 | |
Record name | 5,6,7,8-Tetrahydroisoquinolin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75704-51-7 | |
Record name | 5,6,7,8-Tetrahydroisoquinolin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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